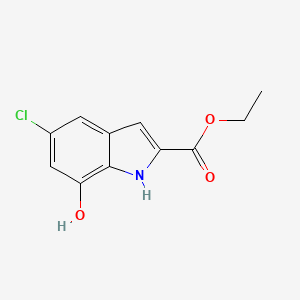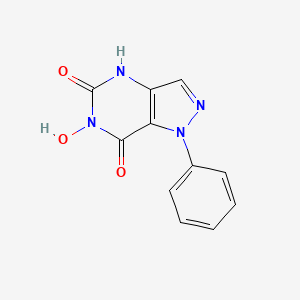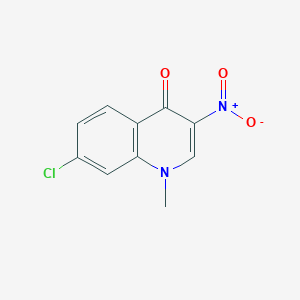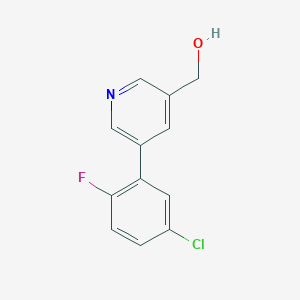
8-Bromo-4-chloro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-chloro-1,6-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form arylated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions with arylboronic acids are common.
Major Products Formed
Substituted Naphthyridines: Products with various functional groups replacing the bromine or chlorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Arylated Naphthyridines: Products formed from coupling reactions with aryl groups.
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, anti-HIV, and antimicrobial agents.
Material Science: The compound is explored for its potential use in organic electronics and photophysical applications.
Biological Studies: It serves as a building block for synthesizing biologically active molecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use. For example, in anticancer research, it may interfere with DNA replication or repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-5-chloro-1,6-naphthyridine: Similar in structure but with different substitution patterns.
3-Bromo-8-chloro-1,7-naphthyridine: Another naphthyridine derivative with bromine and chlorine substitutions.
Uniqueness
8-Bromo-4-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-11-3-5-7(10)1-2-12-8(5)6/h1-4H |
Clave InChI |
VATXVMACOPHIMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CN=CC2=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-](/img/structure/B11871532.png)


![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)








